3'-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the pyrroloquinoline and thiazolidine rings makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione from 1,2,3,4-tetrahydroquinoline through reaction with oxalyl chloride, followed by Friedel–Crafts ring closure using aluminum trichloride . The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability it imparts to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazino derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in tetrahydrofuran (THF) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled temperature conditions.
Major Products
Scientific Research Applications
3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes and receptors.
Materials Science: Its stability and reactivity are valuable in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The compound can inhibit or activate specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
Uniqueness
Compared to similar compounds, 3’-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its spiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H15F3N2O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)13-6-2-7-14(10-13)25-16(26)11-28-19(25)15-8-1-4-12-5-3-9-24(17(12)15)18(19)27/h1-2,4,6-8,10H,3,5,9,11H2 |
InChI Key |
FRWDRCUQXIXJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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